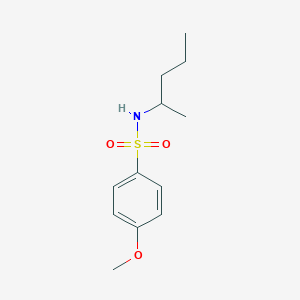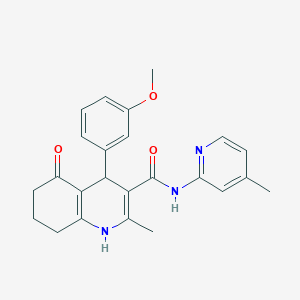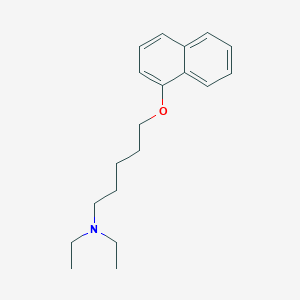![molecular formula C21H24N6 B4955831 N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-pyrimidinamine](/img/structure/B4955831.png)
N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-pyrimidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-pyrimidinamine, also known as MP-10, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MP-10 is a selective agonist of the μ-opioid receptor, which plays a crucial role in pain management and addiction. In
Mecanismo De Acción
N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-pyrimidinamine acts as a selective agonist of the μ-opioid receptor, which is primarily responsible for mediating the analgesic effects of opioids. By binding to the μ-opioid receptor, N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-pyrimidinamine activates downstream signaling pathways that ultimately lead to the inhibition of pain transmission in the spinal cord and brain. Unlike traditional opioid analgesics, however, N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-pyrimidinamine does not activate other opioid receptors, such as the δ-opioid receptor, which are associated with side effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-pyrimidinamine are primarily related to its interaction with the μ-opioid receptor. By activating the μ-opioid receptor, N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-pyrimidinamine reduces the transmission of pain signals in the nervous system, leading to analgesia. Additionally, N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-pyrimidinamine has been shown to produce a range of effects on the cardiovascular and respiratory systems, including decreased heart rate and blood pressure. These effects are thought to be mediated by the activation of opioid receptors in the brainstem.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-pyrimidinamine for lab experiments is its selectivity for the μ-opioid receptor. This allows researchers to study the effects of μ-opioid receptor activation without the confounding effects of other opioid receptors. Additionally, N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-pyrimidinamine has been shown to be highly effective in animal models of pain and addiction, making it a valuable tool for preclinical research.
One limitation of N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-pyrimidinamine for lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental paradigms. Additionally, the potential for off-target effects of N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-pyrimidinamine on other receptors or signaling pathways is not yet fully understood, highlighting the need for further research.
Direcciones Futuras
There are several future directions for research on N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-pyrimidinamine. One area of interest is the potential for N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-pyrimidinamine to be used as a treatment for opioid addiction in humans. Clinical trials are currently underway to investigate the safety and efficacy of N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-pyrimidinamine in this context.
Another area of interest is the development of novel compounds based on the structure of N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-pyrimidinamine. By modifying the chemical structure of N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-pyrimidinamine, researchers may be able to optimize its pharmacological properties, such as solubility and selectivity, and develop more effective therapies for pain and addiction.
Finally, further research is needed to fully understand the mechanism of action of N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-pyrimidinamine and the potential for off-target effects. By elucidating the molecular pathways involved in N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-pyrimidinamine's effects, researchers may be able to identify new targets for drug development and improve the safety and efficacy of opioid therapies.
Métodos De Síntesis
The synthesis of N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-pyrimidinamine involves several steps, including the reaction of 2-chloro-4-nitropyridine with 2-(4-(2-methylphenyl)piperazin-1-yl)ethanamine, followed by reduction with hydrogen gas in the presence of palladium on carbon. The resulting intermediate is then reacted with 2-chloro-5-methylpyrimidine to produce N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-pyrimidinamine. The overall yield of the synthesis is approximately 20%.
Aplicaciones Científicas De Investigación
N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-pyrimidinamine has been extensively studied for its potential therapeutic applications, particularly in the fields of pain management and addiction. In preclinical studies, N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-pyrimidinamine has been shown to be highly effective in reducing pain without producing the side effects associated with traditional opioid analgesics, such as respiratory depression and constipation. Additionally, N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-pyrimidinamine has demonstrated efficacy in reducing drug-seeking behavior in animal models of addiction, suggesting its potential as a treatment for opioid addiction.
Propiedades
IUPAC Name |
N-[[2-[4-(2-methylphenyl)piperazin-1-yl]pyridin-3-yl]methyl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6/c1-17-6-2-3-8-19(17)26-12-14-27(15-13-26)20-18(7-4-9-22-20)16-25-21-23-10-5-11-24-21/h2-11H,12-16H2,1H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWAGLZRXVSULFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=C(C=CC=N3)CNC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[2-(5-chloro-2-thienyl)-2-oxoethyl]thio}-3-methyl-4(3H)-quinazolinone](/img/structure/B4955768.png)
![dimethyl 5-{[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}isophthalate](/img/structure/B4955769.png)
![5-[5-(2'-fluoro-2-biphenylyl)-1,2,4-oxadiazol-3-yl]-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4955797.png)
![1-[(4-hydroxy-9,10-dioxo-9,10-dihydro-1-anthracenyl)amino]-1-oxo-2-propanesulfonic acid - (4-methoxyphenyl)amine (1:1) hydrate](/img/structure/B4955804.png)
![5-{[5-(3-chlorophenyl)-2-furyl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4955818.png)
![2-phenoxyethyl 4-[4-(acetyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4955827.png)
![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]acetamide](/img/structure/B4955830.png)
![1-(4-fluorophenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4955835.png)
![4-chloro-N-[4-hydroxy-3-(2-hydroxy-1-naphthyl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B4955843.png)

![3-({[3-(4-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoic acid](/img/structure/B4955857.png)
